
Potassium (2,5-dibromophenyl)trifluoroborate
Descripción general
Descripción
Potassium (2,5-dibromophenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . This compound is particularly useful in various organic synthesis applications due to its unique reactivity patterns.
Métodos De Preparación
The synthesis of potassium (2,5-dibromophenyl)trifluoroborate typically involves the reaction of 2,5-dibromophenylboronic acid with potassium bifluoride (KHF2). This reaction proceeds through the formation of a boronic acid intermediate, which then reacts with KHF2 to form the trifluoroborate salt . The reaction conditions are generally mild, and the process is scalable, making it suitable for industrial production.
Análisis De Reacciones Químicas
Potassium (2,5-dibromophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Aplicaciones Científicas De Investigación
Potassium (2,5-dibromophenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (2,5-dibromophenyl)trifluoroborate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid, which then participates in the transmetalation step with a palladium catalyst . This process leads to the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura coupling reaction .
Comparación Con Compuestos Similares
Potassium (2,5-dibromophenyl)trifluoroborate is compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Unlike this compound, this compound lacks the bromine substituents, which can influence its reactivity and selectivity in chemical reactions.
Potassium (4-methoxyphenyl)trifluoroborate: This compound contains a methoxy group instead of bromine, which can affect its electronic properties and reactivity.
Potassium (2,4,6-trimethylphenyl)trifluoroborate: The presence of multiple methyl groups in this compound can lead to steric hindrance, affecting its reactivity compared to this compound.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
potassium;(2,5-dibromophenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBr2F3.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCIRKLGBGHLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)Br)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBr2F3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



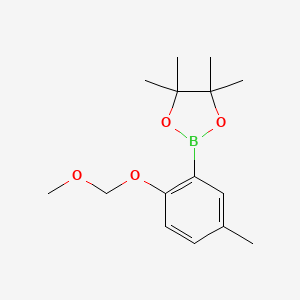
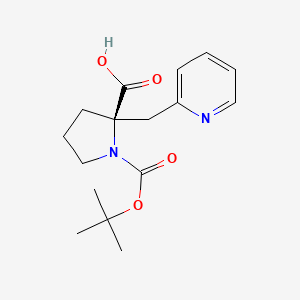
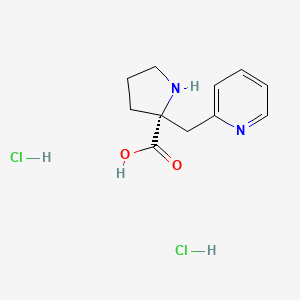

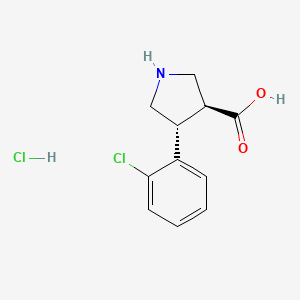
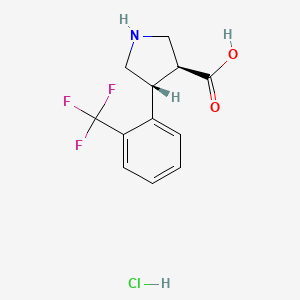

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)

![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)


